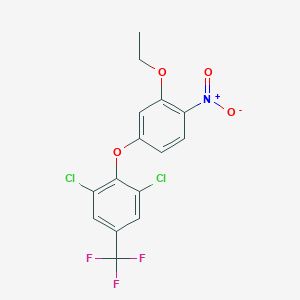

1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

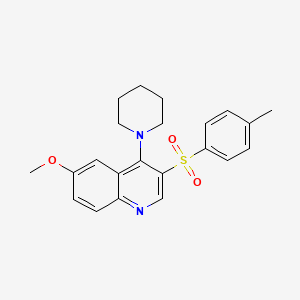

1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene, also known as Flumioxazin, is an herbicide that is commonly used in agriculture to control weeds. This chemical compound belongs to the family of benzene derivatives and has a molecular formula of C15H8Cl2F3NO4. Flumioxazin is known for its selective activity against broadleaf weeds and its low toxicity to non-target organisms.

Scientific Research Applications

Synthesis and Characterization of Novel Fluorine-containing Compounds

The compound 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene was synthesized, demonstrating the potential for creating novel fluorine-containing materials. This process involved reactions between hydroquinone and 2-chloro-5-nitrobenzene trifluoride, further characterized by technologies like FTIR and DSC. The production and characterization of these compounds highlight their potential in various scientific applications, including materials science and chemistry (Yu Xin-hai, 2010).

Organomercury Compounds and Their Spectra

The study on organomercury compounds, including the synthesis and NMR spectra analysis of unsymmetrically dimercurated arenes, showcases the chemical versatility and applications of such compounds in analytical chemistry. These findings offer insights into the molecular structure and interaction of organomercury compounds, which can be pivotal in environmental science and toxicology studies (G. Deacon, J. O'connor, G. N. Stretton, 1986).

Selective Oxidation Using Zeolites

Dehydroxylated ZSM-5 type zeolites have been utilized for the selective oxidation of aromatic compounds, indicating a novel approach to designing active sites for chemical reactions. This method, which uses nitrous oxide as a mild oxidant, achieves high selectivity and yield, particularly for benzene to phenol conversion. This research highlights the importance of zeolites in catalysis and their potential for industrial applications in the selective oxidation of organic compounds (L. Kustov, A. Tarasov, V. Bogdan, A. A. Tyrlov, J. Fulmer, 2000).

Polymorphism in Van der Waals Host Molecules

The study of solvates and their desolvation-induced polymorphism provides insights into material science, particularly in the formation and transition of different crystal phases. This research can have implications in drug delivery systems, material stability, and the development of novel materials with tailored properties (S. Bhattacharya, B. K. Saha, 2013).

Surface Covalent Organic Frameworks

The development of surface covalent organic frameworks (COFs) based on polyester condensation showcases the potential for creating highly ordered, porous structures with applications ranging from catalysis to storage and separation technologies. This research highlights the versatility of COFs in material science, especially for designing surfaces with specific chemical functionalities (A. Marele, R. Mas‐Ballesté, L. Terracciano, J. Rodrı́guez-Fernández, I. Berlanga, S. Alexandre, R. Otero, J. Gallego, F. Zamora, J. Gómez‐Rodríguez, 2012).

properties

IUPAC Name |

1,3-dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F3NO4/c1-2-24-13-7-9(3-4-12(13)21(22)23)25-14-10(16)5-8(6-11(14)17)15(18,19)20/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNIQTNJHBHDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(3-ethoxy-4-nitrophenoxy)-5-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

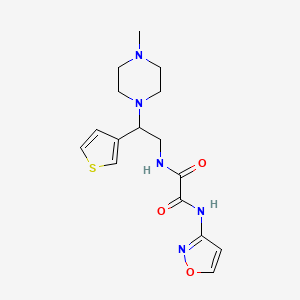

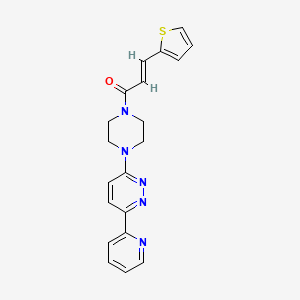

![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)

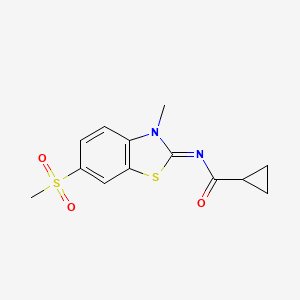

![N-(1-cyano-1-methylethyl)-N-methyl-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2759331.png)

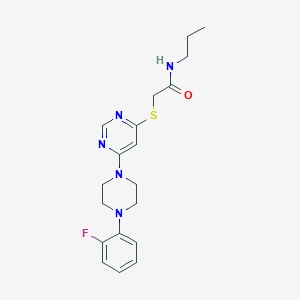

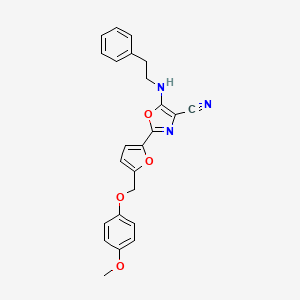

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2759335.png)

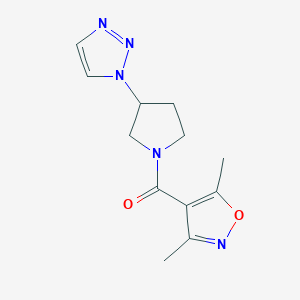

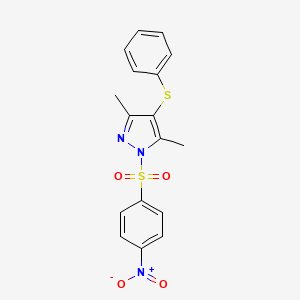

![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)

![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2759340.png)